

# PSI-6130: A Technical Guide to a Pioneering Nucleoside Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PSI-6130**, also known as R 1656, is a potent and selective cytidine nucleoside analog that has been a significant subject of research in the field of antiviral drug development, particularly for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleoside polymerase inhibitor, it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] This technical guide provides a comprehensive overview of **PSI-6130**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

# **Chemical Properties**

**PSI-6130** is chemically known as  $\beta$ -D-2'-deoxy-2'-fluoro-2'-C-methylcytidine.[3] Its development has also involved a prodrug, R7128 (also known as RG7128), which is a 3',5'-diisobutyrl ester of **PSI-6130**, designed to improve its pharmacokinetic properties.



| Property         | Value                                                                                                                  |
|------------------|------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C10H14FN3O4                                                                                                            |
| Molecular Weight | 259.24 g/mol                                                                                                           |
| CAS Number       | 817204-33-4                                                                                                            |
| IUPAC Name       | 4-amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-<br>(hydroxymethyl)-3-methyltetrahydrofuran-2-<br>yl)pyrimidin-2(1H)-one |

### **Mechanism of Action**

The antiviral activity of **PSI-6130** is dependent on its intracellular conversion to the active triphosphate form, **PSI-6130**-TP. This metabolic activation is a critical step in its mechanism of action.

## **Metabolic Activation Pathway**

**PSI-6130** enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite. This process is initiated by deoxycytidine kinase (dCK).



Click to download full resolution via product page

Caption: Metabolic activation pathway of **PSI-6130**.

Interestingly, **PSI-6130** can also be metabolized to a uridine analog,  $\beta$ -d-2'-deoxy-2'-fluoro-2'-C-methyluridine (RO2433), which is then also converted to its active triphosphate form (RO2433-TP). Both **PSI-6130**-TP and RO2433-TP are potent inhibitors of the HCV NS5B polymerase.



### **Inhibition of HCV NS5B Polymerase**

The active triphosphate form, **PSI-6130**-TP, acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase. Upon incorporation into the growing viral RNA chain, it leads to premature chain termination, thus halting viral replication.



Click to download full resolution via product page

Caption: Inhibition of HCV NS5B polymerase by PSI-6130-TP.

# **Quantitative Efficacy Data**

The antiviral activity of **PSI-6130** has been quantified in various in vitro assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

# In Vitro Inhibition of HCV NS5B Polymerase



| Compound    | Target                       | Assay<br>Condition              | IC50 (μM) | Reference |
|-------------|------------------------------|---------------------------------|-----------|-----------|
| PSI-6130-TP | Recombinant<br>HCV Con1 NS5B | Heteropolymeric<br>RNA template | 0.13      |           |
| PSI-6130-TP | HCV Replicase                | 0.34                            |           | _         |
| PSI-6130    | HCV Replication              | 0.6                             | _         |           |

**Antiviral Activity in HCV Replicon Systems** 

| Compound | HCV<br>Genotype                         | Cell Line           | EC50 (μM)   | EC90 (µM) | Reference |
|----------|-----------------------------------------|---------------------|-------------|-----------|-----------|
| PSI-6130 | GT-1b (Con1)                            | 0.51                |             |           |           |
| PSI-6130 | GT-1a (H77)                             | 0.30                |             |           |           |
| PSI-6130 | GT-1b<br>(unspecified)                  | Subgenomic replicon | 4.6 ± 2.0   |           |           |
| PSI-6130 | GT-1b<br>Clinical<br>Isolates (n=5)     | Transient replicons | 0.60 - 1.41 |           |           |
| PSI-6130 | GT-1a<br>Clinical<br>Isolates<br>(n=16) | Transient replicons | 0.20 - 0.43 | _         |           |

## **Resistance Profile**

Studies on the resistance profile of **PSI-6130** have shown that it has a high barrier to resistance. Long-term exposure of HCV replicon cells to **PSI-6130** can lead to the selection of the S282T substitution in the NS5B polymerase. However, this mutation confers only a moderate (three- to six-fold) loss of sensitivity to the compound. Importantly, variants with low-level resistance to **PSI-6130** have been shown to lack cross-resistance with other nucleoside inhibitors like R1479.



# Experimental Protocols HCV Replicon Assay

This assay is used to determine the antiviral activity of a compound against HCV replication in a cell-based system.

Workflow:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medkoo.com [medkoo.com]
- 2. PSI-6130 Wikipedia [en.wikipedia.org]
- 3. The Mechanism of Action of β-d-2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2'-Deoxy-2'-Fluoro-2'-C-Methyluridine 5'-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PSI-6130: A Technical Guide to a Pioneering Nucleoside Polymerase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678262#psi-6130-as-a-nucleoside-polymerase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com